molecular formula C13H15NO B14351067 N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine CAS No. 90735-85-6

N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine

Katalognummer: B14351067
CAS-Nummer: 90735-85-6
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: DKUPZROWICWFDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine is an organic compound with a unique structure that includes a cyclohexene ring substituted with a 4-methylphenyl group and a hydroxylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine typically involves the reaction of 2-(4-methylphenyl)cyclohex-2-en-1-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the formation of the hydroxylamine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biomolecules, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-methylphenyl)cyclohex-2-en-1-one: A precursor in the synthesis of N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine.

    Hydroxylamine derivatives: Compounds with similar hydroxylamine functional groups that exhibit comparable chemical reactivity.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

90735-85-6

Molekularformel

C13H15NO

Molekulargewicht

201.26 g/mol

IUPAC-Name

N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine

InChI

InChI=1S/C13H15NO/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15/h4,6-9,15H,2-3,5H2,1H3

InChI-Schlüssel

DKUPZROWICWFDG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CCCCC2=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.